N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide
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Overview
Description
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrobenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety to the sulfonylated piperidine derivative, typically using amide bond formation reactions facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- 4-(4-Methylpiperidin-1-yl)aniline
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine
Uniqueness
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
CAS No. |
349620-92-4 |
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Molecular Formula |
C19H21N3O5S |
Molecular Weight |
403.5g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-14-9-11-21(12-10-14)28(26,27)18-7-5-16(6-8-18)20-19(23)15-3-2-4-17(13-15)22(24)25/h2-8,13-14H,9-12H2,1H3,(H,20,23) |
InChI Key |
LRINVSUYYIOLHX-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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